molecular formula C13H14N2O3 B3076068 5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1038912-36-5

5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3076068
CAS No.: 1038912-36-5
M. Wt: 246.26 g/mol
InChI Key: SKPBEHUHVBALDU-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of phenylboronic acid, which is often used in organic synthesis . The structure suggests that it might have interesting chemical properties due to the presence of the pyrazole and carboxylic acid groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrazole and carboxylic acid groups. For example, 4-Methoxyphenylboronic acid has a melting point of 204-206 °C .

Scientific Research Applications

Synthesis and Characterization

  • Research in crystallography and molecular structure has been conducted on compounds similar to 5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid. For instance, studies on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester have highlighted the significance of X-ray analysis in determining unambiguous structures of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Antifungal and Antimicrobial Activities

  • Some derivatives of pyrazole-4-carboxylic acid, including those with methoxy substitutions, have shown promising antifungal efficacy. A study on 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives reported significant antifungal activity against various fungi, suggesting a potential application of similar compounds in agriculture and medicine (Liu et al., 2020).
  • Research on pyrazole derivatives including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl derivatives has demonstrated antimicrobial and anticancer activities, indicating the potential therapeutic applications of these compounds in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Analysis and Theoretical Studies

  • Comprehensive structural and spectroscopic evaluations have been conducted on related pyrazole derivatives, providing insights into their molecular geometry and vibrational frequencies. Such studies are crucial for understanding the properties and potential applications of these compounds in various scientific fields (Alaşalvar et al., 2014).

Applications in Material Science

  • Pyrazole derivatives have been investigated for their nonlinear optical properties, which could have applications in the development of new materials for electronics and photonics. For example, a study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid explored its potential in nonlinear optical activity (Tamer et al., 2015).

Properties

IUPAC Name

3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7-4-9(5-8(2)12(7)18-3)10-6-11(13(16)17)15-14-10/h4-6H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPBEHUHVBALDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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